5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound is a pyrrolidinone derivative with a complex substitution pattern. Key structural features include:
- Position 1: A pyridin-4-ylmethyl substituent, introducing a nitrogen-rich heterocycle that may enhance solubility or binding affinity.
- Position 4: A thiophen-2-ylcarbonyl group, offering electron-rich sulfur-based interactions.
- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing acidity.
This structure suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators .

Properties
IUPAC Name |
4-hydroxy-2-(3-phenylmethoxyphenyl)-1-(pyridin-4-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4S/c31-26(23-10-5-15-35-23)24-25(30(28(33)27(24)32)17-19-11-13-29-14-12-19)21-8-4-9-22(16-21)34-18-20-6-2-1-3-7-20/h1-16,25,32H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDXXHGBHMYGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C(=C(C(=O)N3CC4=CC=NC=C4)O)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core, followed by the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxyphenyl Group: This step may involve a Suzuki-Miyaura coupling reaction.
Addition of the Pyridinylmethyl Group: This can be done through nucleophilic substitution reactions.
Incorporation of the Thiophenylcarbonyl Group: This step may involve acylation reactions using thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. This may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Variations Among Analogs
Physical and Spectral Properties
Table 3: Analytical Data Highlights
Bioactivity and Docking Studies
Table 4: Computational Binding Metrics
Biological Activity
The compound 5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, detailing its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Structure
The molecular formula and structural details of the compound are as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H25N2O4S |
| Molecular Weight | 409.52 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key not provided] |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. Specific synthetic routes may vary based on the desired purity and yield.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing processes such as apoptosis and cell proliferation.
- Receptor Modulation : The compound may act as a modulator for certain receptors, impacting neurotransmission and other signaling pathways.
- Antioxidant Activity : The presence of phenolic and thiophenic groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Therapeutic Potential
Research has indicated several therapeutic areas where this compound may exhibit efficacy:
- Anticancer Activity : Initial screenings have shown that it possesses cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in breast cancer cells through mitochondrial pathways.
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is potential for neuroprotective applications, particularly in neurodegenerative diseases like Alzheimer's.
Case Studies
- Anticancer Screening : A study conducted by Fayad et al. (2019) screened a library of compounds against multicellular spheroids and identified this compound as a promising candidate for further development in cancer therapies. The compound exhibited significant inhibition of tumor growth at micromolar concentrations.
- Neuroprotective Evaluation : In vitro studies have shown that the compound can protect neuronal cells from oxidative damage induced by glutamate toxicity, suggesting potential applications in treating neurodegenerative disorders.
Toxicological Profile
While the therapeutic potential is promising, it is essential to evaluate the safety profile of this compound. Toxicological assessments are necessary to determine any adverse effects associated with prolonged exposure or high doses.
Q & A
Q. What are the standard synthetic routes for preparing 5-[3-(benzyloxy)phenyl]-substituted pyrrol-2-one derivatives?
Methodological Answer: A common approach involves multi-step cyclization reactions. For example, substituted aldehydes (e.g., 3-chlorobenzaldehyde) can react with β-keto esters or aroyl derivatives under basic conditions to form the pyrrol-2-one core. Key steps include:
- Aldehyde activation : Use 1.0 equiv of substituted benzaldehyde as the starting material .
- Cyclization : Base-assisted cyclization (e.g., KOH/EtOH) to form the 1,5-dihydro-2H-pyrrol-2-one ring .
- Functionalization : Introduce groups like pyridinylmethyl or thiophenecarbonyl via nucleophilic substitution or coupling reactions. Yields typically range from 40–60%, with purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Structural confirmation requires:
- 1H/13C NMR : To resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm). For example, the benzyloxy group shows distinct singlet peaks for methylene protons .
- HRMS : To verify molecular ion peaks (e.g., [M+H]+) with accuracy <5 ppm .
- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
- Melting point analysis : Used to assess purity (e.g., sharp melting points >200°C indicate high crystallinity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes decomposition .
- DOE (Design of Experiments) : Systematically vary equivalents of reagents, solvents, and catalysts to identify optimal parameters .
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
Methodological Answer: Contradictions may stem from dynamic rotational isomerism or paramagnetic impurities. Solutions include:
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to stabilize conformers and simplify splitting .
- X-ray crystallography : Resolve absolute configuration and confirm substituent orientation .
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish overlapping signals .
Q. What structure-activity relationship (SAR) trends are observed for substituents on the pyrrol-2-one core?
Methodological Answer: Key SAR findings from analogous compounds:
- Benzyloxy group (C3 position) : Electron-donating groups (e.g., -OCH₃) enhance solubility but may reduce bioactivity .
- Thiophenecarbonyl (C4 position) : Heteroaromatic groups improve binding to hydrophobic enzyme pockets .
- Pyridinylmethyl (N1 position) : Basic nitrogen atoms facilitate hydrogen bonding with biological targets . Systematic substitutions (e.g., replacing benzyloxy with chloro or nitro groups) can quantify steric/electronic effects .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer: Prioritize assays based on target hypotheses:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 calculation) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with positive/negative controls .
- QSAR modeling : Use computational tools to correlate structural features (e.g., logP, polar surface area) with activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
